Methyl 3-methoxy-4-[(2-oxopyrrolidin-1-yl)carbamoylamino]benzoate
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Overview
Description
Methyl 3-methoxy-4-[(2-oxopyrrolidin-1-yl)carbamoylamino]benzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoate core substituted with a methoxy group and a carbamoylamino group linked to a pyrrolidinone ring, making it a molecule of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-4-[(2-oxopyrrolidin-1-yl)carbamoylamino]benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 3-methoxy-4-aminobenzoic acid to form methyl 3-methoxy-4-aminobenzoate. This intermediate is then reacted with 2-oxopyrrolidine-1-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-[(2-oxopyrrolidin-1-yl)carbamoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group, which may affect the compound’s biological activity.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrrolidinone derivatives.
Substitution: Formation of substituted benzoate derivatives with various functional groups.
Scientific Research Applications
Methyl 3-methoxy-4-[(2-oxopyrrolidin-1-yl)carbamoylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 3-methoxy-4-[(2-oxopyrrolidin-1-yl)carbamoylamino]benzoate exerts its effects is often related to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrrolidinone ring and the carbamoylamino group allows for specific interactions with biological macromolecules, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-aminobenzoate: Lacks the pyrrolidinone ring, making it less versatile in biological applications.
Methyl 3-methoxy-4-(2-oxopyrrolidin-1-yl)benzoate: Similar structure but without the carbamoylamino group, affecting its reactivity and binding properties.
Uniqueness
Methyl 3-methoxy-4-[(2-oxopyrrolidin-1-yl)carbamoylamino]benzoate is unique due to the combination of the methoxy group, the carbamoylamino group, and the pyrrolidinone ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-methoxy-4-[(2-oxopyrrolidin-1-yl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-21-11-8-9(13(19)22-2)5-6-10(11)15-14(20)16-17-7-3-4-12(17)18/h5-6,8H,3-4,7H2,1-2H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISJDYJGYVKTFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)NC(=O)NN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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